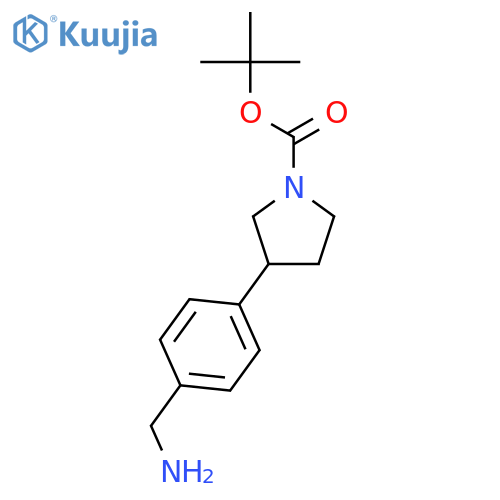

Cas no 885270-22-4 (tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate)

885270-22-4 structure

商品名:tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate

tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Pyrrolidinecarboxylicacid, 3-[4-(aminomethyl)phenyl]-, 1,1-dimethylethyl ester

- tert-Butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate

- tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate

- tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate

- AKOS015855170

- tert-butyl3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate

- DTXSID90677785

- 885270-22-4

- FT-0682233

- EN300-12446861

- SCHEMBL19539597

- DB-008698

-

- MDL: MFCD08234643

- インチ: InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-8-14(11-18)13-6-4-12(10-17)5-7-13/h4-7,14H,8-11,17H2,1-3H3

- InChIKey: KEPYUGLRWGHYEC-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)CN

計算された属性

- せいみつぶんしりょう: 276.18400

- どういたいしつりょう: 276.184

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 330

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.6A^2

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- PSA: 55.56000

- LogP: 3.50790

tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate セキュリティ情報

- 危険レベル:IRRITANT

tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12446861-50mg |

tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate |

885270-22-4 | 50mg |

$744.0 | 2023-10-02 | ||

| Enamine | EN300-12446861-5000mg |

tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate |

885270-22-4 | 5000mg |

$2566.0 | 2023-10-02 | ||

| Crysdot LLC | CD11033536-1g |

tert-Butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate |

885270-22-4 | 95+% | 1g |

$1149 | 2024-07-18 | |

| Enamine | EN300-12446861-250mg |

tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate |

885270-22-4 | 250mg |

$814.0 | 2023-10-02 | ||

| Chemenu | CM527402-1g |

tert-Butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate |

885270-22-4 | 95% | 1g |

$1174 | 2023-01-01 | |

| Enamine | EN300-12446861-100mg |

tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate |

885270-22-4 | 100mg |

$779.0 | 2023-10-02 | ||

| Ambeed | A332845-1g |

tert-Butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate |

885270-22-4 | 95+% | 1g |

$1183.0 | 2024-04-16 | |

| Enamine | EN300-12446861-500mg |

tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate |

885270-22-4 | 500mg |

$849.0 | 2023-10-02 | ||

| Enamine | EN300-12446861-10000mg |

tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate |

885270-22-4 | 10000mg |

$3807.0 | 2023-10-02 | ||

| Enamine | EN300-12446861-1000mg |

tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate |

885270-22-4 | 1000mg |

$884.0 | 2023-10-02 |

tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

885270-22-4 (tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate) 関連製品

- 147410-43-3(1-Boc-3-Phenyl-Pyrrolidine)

- 123387-49-5(tert-Butyl 4-phenylpiperidine-1-carboxylate)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:885270-22-4)tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):1065.0